Tubeimoside 1
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Overview
Description
Tubeimoside 1 is a natural triterpenoid saponin found in the traditional Chinese herbal medicine Bolbostemmatis Rhizoma, derived from the dried tubers of Bolbostemma paniculatum. It has been widely studied for its pharmacological properties, particularly its antitumor effects .
Mechanism of Action
Target of Action
Tubeimoside 1 (TBMS1) is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The primary target of TBMS1 is the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
TBMS1 interacts with its target, the Akt protein, to activate autophagy . Autophagy is a cellular self-digestion process by which proteins aggregate and damaged organelles are degraded to generate ATP and various macromolecules as a response to metabolic stress . The activation of autophagy by TBMS1 is evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .
Biochemical Pathways
The Akt–mTOR–eEF-2K pathway is involved in TBMS1-induced activation of autophagy . Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 lead to the activation of apoptosis of the breast cancer cells . Inhibition of autophagy enhances the cytotoxic effect of TBMS1 via promoting apoptosis .
Pharmacokinetics
Pharmacokinetic studies reveal that TBMS1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .
Result of Action
TBMS1 possesses a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It has a broad inhibitory effect on lung cancer, colorectal cancer, breast cancer, gastric cancer, and other tumors .
Action Environment
The action, efficacy, and stability of TBMS1 can be influenced by various environmental factors. For instance, the gastrointestinal environment can degrade TBMS1, reducing its bioavailability . Additionally, the development of liver-targeting and lung-targeting preparations can reduce the toxic effect of TBMS1 and increase its efficacy .
Biochemical Analysis
Biochemical Properties
Tubeimoside 1 interacts with several enzymes and proteins. It has been identified as a potent activator of autophagy . The activation of autophagy by this compound was evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to possess a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It disrupts both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves the Akt–mTOR–eEF-2K pathway . This pathway was involved in this compound-induced activation of autophagy, while Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 led to the activation of apoptosis of the breast cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to inhibit the proliferation of gastric cancer BGC823 cells in a concentration- and time-dependent manner, and induced their apoptosis by regulating the Bcl-2 gene family .
Dosage Effects in Animal Models
In animal models, this compound has shown to effectively inhibit tumor growth and vascularization in vivo . Tumor volumes and weights in the treatment group were significantly reduced .
Metabolic Pathways
This compound is involved in the Akt–mTOR–eEF-2K pathway . This pathway was involved in this compound-induced activation of autophagy .
Transport and Distribution
Pharmacokinetic studies reveal that this compound is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .
Subcellular Localization
The subcellular localization of this compound involves both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tubeimoside 1 involves extracting the compound from the tubers of Bolbostemma paniculatum. The tubers are soaked in an appropriate quantity of organic solvent, followed by purification processes to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The tubers are harvested, dried, and then subjected to solvent extraction. The extract is then purified using techniques such as chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tubeimoside 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tubeimoside 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Extensively studied for its antitumor properties, showing efficacy against various cancer types such as gastric, lung, and breast cancers
Comparison with Similar Compounds
Tubeimoside 1 is unique among triterpenoid saponins due to its specific molecular structure and pharmacological properties. Similar compounds include:
Ginsenosides: Found in ginseng, these compounds also exhibit antitumor and anti-inflammatory properties.
Astragalosides: Derived from Astragalus membranaceus, these compounds have immunomodulatory and anticancer effects.
Saikosaponins: Found in Bupleurum species, known for their anti-inflammatory and hepatoprotective properties.
This compound stands out due to its potent antitumor activity and its ability to target multiple pathways and molecular targets, making it a promising candidate for further research and therapeutic development .
Properties
CAS No. |
102040-03-9 |
---|---|
Molecular Formula |
C63H98O29 |
Molecular Weight |
1319.4 g/mol |
IUPAC Name |
(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |
InChI |
InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |
InChI Key |
MCPFEAJYKIXPQF-QXJNFEKOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |
Origin of Product |
United States |
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